Dinonyl octa-3,5-diynedioate

Description

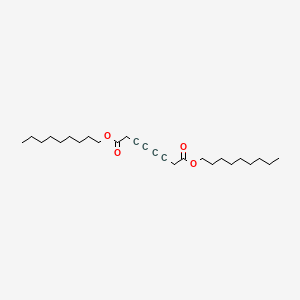

Dinonyl octa-3,5-diynedioate is a synthetic organic compound characterized by a central octa-3,5-diynedioate backbone esterified with two nonyl (C₉H₁₉) chains. The conjugated diyne system (C≡C–C≡C) in its structure imparts unique electronic and steric properties, which may influence its reactivity, stability, and interactions with biological or synthetic matrices.

Properties

CAS No. |

139399-00-1 |

|---|---|

Molecular Formula |

C26H42O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

dinonyl octa-3,5-diynedioate |

InChI |

InChI=1S/C26H42O4/c1-3-5-7-9-11-15-19-23-29-25(27)21-17-13-14-18-22-26(28)30-24-20-16-12-10-8-6-4-2/h3-12,15-16,19-24H2,1-2H3 |

InChI Key |

IIPXXHFDRSLEQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)CC#CC#CCC(=O)OCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinonyl octa-3,5-diynedioate typically involves the esterification of octa-3,5-diynedioic acid with nonyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Dinonyl octa-3,5-diynedioate can undergo various chemical reactions, including:

Oxidation: The triple bonds in the compound can be oxidized to form diketones or carboxylic acids.

Reduction: The triple bonds can be reduced to double bonds or single bonds using hydrogenation reactions.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the nonyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and ozone (O_3).

Reduction: Hydrogen gas (H_2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Dinonyl octa-3,5-diynedioate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the study of conjugated systems and their electronic properties.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the production of specialty polymers and materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of dinonyl octa-3,5-diynedioate is largely dependent on its ability to interact with various molecular targets through its conjugated triple bonds. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, such as proteins and nucleic acids. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these processes can generate reactive oxygen species (ROS) that can induce cellular damage or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares dinonyl octa-3,5-diynedioate with structurally related compounds, emphasizing key differences in functional groups and molecular features:

| Compound | CAS Registry No. | Core Structure | Functional Groups | Key Features |

|---|---|---|---|---|

| This compound | Not provided | Octa-3,5-diynedioate | Conjugated diyne, ester groups | High rigidity, potential UV reactivity |

| Dinonyl phthalate | 84-76-4 | Phthalate | Aromatic ester | Plasticizer, low volatility |

| Dinonyl adipate | 151-32-6 | Adipate | Aliphatic ester | Lubricant, flexibility |

| 2,7-Dimethylocta-3,5-diyne-2,7-diol | 5929-72-6 | Octa-3,5-diyne-diol | Conjugated diyne, hydroxyl | Polar, hydrogen-bonding capability |

Notes:

- Dinonyl phthalate (CAS 84-76-4) is widely used as a plasticizer due to its ester-linked aromatic core, which enhances compatibility with polymers . Unlike this compound, it lacks conjugated diyne bonds, resulting in lower rigidity and distinct electronic properties.

- Dinonyl adipate (CAS 151-32-6) features a flexible aliphatic chain, making it suitable for lubricants or low-temperature applications . Its lack of unsaturated bonds contrasts with the diyne system in the target compound, which may confer photochemical activity.

Membrane Interaction

For example, 3,6-dinonyl neamine induces lipid rearrangement in Pseudomonas aeruginosa, leading to membrane curvature and hemifusion at concentrations >0.5 μM . This suggests that dinonyl-modified compounds may interact with lipid bilayers, but the diyne backbone in this compound could alter binding kinetics due to steric constraints.

Thermal and Chemical Stability

- Dinonyl phthalate exhibits high thermal stability (decomposition >200°C), a trait linked to its aromatic core .

- This compound’s conjugated diyne system may reduce thermal stability compared to phthalates but enhance UV absorption, enabling applications in photo-crosslinking materials.

Industrial and Regulatory Considerations

- Regulatory Status: Dinonyl phthalates are scrutinized for environmental persistence, whereas this compound’s niche applications may exempt it from similar regulations .

- Synthesis Challenges: The diyne moiety in this compound requires controlled alkyne coupling reactions, unlike the straightforward esterification used for phthalates or adipates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.